5-(3,4,5-Trifluorophenyl)oxazolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
5-(3,4,5-trifluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-5-1-4(2-6(11)8(5)12)7-3-13-9(14)15-7/h1-2,7H,3H2,(H,13,14) |
InChI Key |
BKQNDJQEDVXWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 5 3,4,5 Trifluorophenyl Oxazolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.
One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Framework Elucidation
One-dimensional NMR spectra provide fundamental information about the proton and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazolidinone ring and the trifluorophenyl ring. The protons on the C4 and C5 carbons of the oxazolidinone ring (H-4a, H-4b, H-5) would appear as a complex multiplet system due to their diastereotopic nature and coupling to each other. The N-H proton of the carbamate (B1207046) would likely appear as a broad singlet. The two protons on the aromatic ring (H-2' and H-6') are chemically equivalent and would present as a single signal, likely a triplet, due to coupling with the two neighboring fluorine atoms at the C3' and C5' positions.
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each unique carbon atom. The carbonyl carbon (C-2) of the oxazolidinone ring is expected to be the most downfield signal. The carbons of the trifluorophenyl ring will show characteristic splitting patterns due to C-F coupling. The C-3', C-4', and C-5' carbons directly attached to fluorine will exhibit large one-bond coupling constants (¹JCF), while other carbons in the ring will show smaller two- or three-bond couplings.
Predicted ¹H and ¹³C NMR Data
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| NH | 5.0-7.0 | br s | - |
| H-5 | 5.5-5.8 | dd | J ≈ 8.0, 6.0 |
| H-4a, H-4b | 4.0-4.6 | m | - |
| H-2', H-6' | 7.0-7.3 | t | ³JHF ≈ 8.0 |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 (C=O) | 155-160 | s |
| C-1' | 135-140 | t |
| C-3', C-5' | 148-152 | ddd |
| C-4' | 138-142 | dt |
| C-2', C-6' | 110-115 | t |
| C-5 | 70-75 | s |
| C-4 | 45-50 | s |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry
2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-5 and the two H-4 protons, and between the two diastereotopic H-4 protons themselves, confirming the structure of the oxazolidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals for H-5, H-4a/b, and H-2'/6' to their corresponding carbon signals C-5, C-4, and C-2'/6'.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This would be vital for confirming the connection between the two main fragments of the molecule. For example, correlations would be expected from the H-5 proton to the aromatic carbons C-1' and C-2'/6', and from the aromatic protons H-2'/6' to C-5 of the oxazolidinone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A key NOE would be expected between the H-5 proton and the aromatic protons (H-2'/6'), which would help to establish the relative stereochemistry and conformation of the phenyl ring with respect to the oxazolidinone ring.
Fluorine-19 NMR for Trifluorophenyl Moiety Analysis
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum for 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one would be expected to show two distinct signals due to the symmetry of the trifluorophenyl group.
The fluorine atom at the C-4' position would appear as a triplet, due to coupling with the two equivalent fluorine atoms at C-3' and C-5'.
The two equivalent fluorine atoms at C-3' and C-5' would appear as a doublet, due to coupling with the single fluorine at C-4'.
The chemical shifts and coupling constants observed would be characteristic of a 1,2,3-trisubstituted trifluorobenzene system. thermofisher.comazom.com
Interactive Table: Predicted ¹⁹F NMR Data
| Fluorine Label | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (Hz) |
| F-4' | -130 to -140 | t | ³JFF ≈ 20 |
| F-3', F-5' | -155 to -165 | d | ³JFF ≈ 20 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₉H₆F₃NO₂), the exact mass would be a key identifier.
Upon ionization, the molecular ion (M⁺) would be observed. Subsequent fragmentation would likely involve characteristic losses from both the oxazolidinone and trifluorophenyl moieties. nih.govresearchgate.net
Expected Fragmentation Pathways:
Loss of CO₂: Cleavage of the oxazolidinone ring could lead to the loss of a molecule of carbon dioxide (44 Da).
Cleavage of the Phenyl-Ring Bond: The bond between C-5 of the oxazolidinone ring and C-1' of the phenyl ring could break, leading to fragments corresponding to the trifluorophenyl cation or the oxazolidinone-containing cation.
Retro-Diels-Alder type fragmentation: The oxazolidinone ring can undergo characteristic cleavages, for example, leading to a fragment from the loss of the trifluorophenyl-ethene moiety. libretexts.org
Interactive Table: Predicted Key Mass Spectrometry Fragments
| m/z Value (Predicted) | Identity |
| 233.03 | [M]⁺ (Molecular Ion) |
| 147.01 | [M - C₃H₄NO]⁺ (Trifluorophenyl cation) |
| 131.00 | [C₇H₂F₃]⁺ (Trifluorotropylium ion) |
| 86.04 | [C₃H₆NO₂]⁺ (Oxazolidinone fragment) |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
N-H Stretch: A sharp absorption band is expected in the IR spectrum around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide (carbamate).
C=O Stretch: A strong, sharp absorption band characteristic of the cyclic carbamate (oxazolidinone) carbonyl group would be prominent in the IR spectrum, typically appearing in the range of 1750-1780 cm⁻¹.
C-F Stretches: Strong absorption bands in the fingerprint region of the IR spectrum, typically between 1100 and 1400 cm⁻¹, would correspond to the C-F stretching vibrations of the trifluorophenyl group.
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region would be indicative of the aromatic ring.
C-O Stretches: Bands corresponding to the C-O stretching of the carbamate would be visible in the 1200-1300 cm⁻¹ range.
Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and C-F bonds.
Interactive Table: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200-3400 | N-H Stretch | Medium |
| 1750-1780 | C=O Stretch (Carbamate) | Strong |
| 1450-1600 | Aromatic C=C Stretch | Medium-Weak |
| 1100-1400 | C-F Stretch | Strong |
| 1200-1300 | C-O Stretch | Strong |
X-ray Crystallography for Solid-State Molecular Architecture and Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov While no crystal structure for this compound has been published, analysis of related oxazolidinone structures allows for a prediction of its key architectural features. st-andrews.ac.uk
A crystallographic study would provide:
Unambiguous Confirmation of Connectivity: It would confirm the atomic connections established by NMR.
Precise Bond Lengths and Angles: Accurate measurements of all bond distances and angles would be obtained.
Molecular Conformation: The study would reveal the conformation of the oxazolidinone ring (typically a flattened envelope or twisted conformation) and the relative orientation (torsion angle) of the trifluorophenyl ring with respect to the heterocyclic ring.
Intermolecular Interactions: Crucially, it would identify how molecules pack in the crystal lattice. It is highly probable that the molecules would form hydrogen-bonded chains or dimers, with the N-H group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule. st-andrews.ac.uk These intermolecular forces dictate the solid-state properties of the compound.
Chiroptical Spectroscopic Methods for Absolute Configuration Assignment
The assignment of the absolute configuration of a chiral molecule like this compound is fundamentally important. Chiroptical spectroscopic techniques are the primary non-crystallographic methods for this purpose. The general principles of these methods are outlined below, although their specific application to this compound cannot be detailed due to the lack of data.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint of a molecule's absolute configuration. For a conclusive assignment, the experimental VCD spectrum would be compared to the spectrum calculated for one enantiomer of this compound.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. This technique is particularly useful for molecules containing chromophores. The oxazolidin-2-one ring and the trifluorophenyl group in the target molecule are expected to have electronic transitions in the UV region, which would give rise to an ECD spectrum. Similar to VCD, the comparison of the experimental ECD spectrum with a calculated spectrum is necessary for determining the absolute configuration.
Optical Rotatory Dispersion (ORD): ORD is the measurement of the change in the angle of optical rotation as a function of the wavelength of light. The shape of the ORD curve, particularly in the region of an absorption band (a phenomenon known as the Cotton effect), is characteristic of the stereochemistry of the molecule.
Without experimental data or computational models for this compound, it is impossible to populate the required data tables or provide detailed research findings on its chiroptical properties.
Theoretical and Computational Investigations of Oxazolidinone Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in elucidating the fundamental properties of molecular systems. nih.gov These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of pharmaceutical interest.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one, DFT calculations are typically employed to determine its most stable three-dimensional conformation (optimized molecular geometry). nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher, to solve the Schrödinger equation approximately. nih.govresearcher.life
Table 1: Representative Calculated Geometrical Parameters for an Oxazolidinone System
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | 1.22 Å |
| C-N | 1.38 Å | |
| C-O (ring) | 1.45 Å | |
| C-C (ring) | 1.54 Å | |
| Bond Angle | O-C-N | 108.5° |
| C-N-C | 112.0° | |
| C-O-C | 107.0° | |
| Dihedral Angle | H-N-C-C | Variable (defines ring pucker) |
| Note: These are typical values for an oxazolidinone ring system; specific values for this compound would be determined via specific calculation. |
DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. researchgate.net
NMR Chemical Shifts: Theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. rsc.orgnih.gov The calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. researchgate.net Predicting ¹⁹F NMR shifts is particularly valuable for fluorinated compounds like this compound, as it can help assign the signals of the different fluorine atoms on the phenyl ring. rsc.orguni-muenchen.de
Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies. researchgate.netnih.gov These calculations predict the positions of absorption bands corresponding to specific molecular motions, such as C=O stretching, N-H bending, and C-F stretching. mdpi.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor to improve agreement with experimental data. nih.gov
Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data
| Spectrum | Parameter | Experimental Value | Calculated Value (Scaled) |
| IR | C=O Stretch | ~1750 cm⁻¹ | ~1745 cm⁻¹ |
| C-F Stretch | ~1100-1200 cm⁻¹ | ~1110-1195 cm⁻¹ | |
| ¹³C NMR | C=O Carbon | ~158 ppm | ~157.5 ppm |
| ¹⁹F NMR | C3/C5 Fluorine | -135 ppm | -134.8 ppm |
| C4 Fluorine | -160 ppm | -159.5 ppm | |
| Note: These values are illustrative and based on typical results for similar structures. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. researchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich oxazolidinone moiety, while the LUMO may be distributed over the electron-withdrawing trifluorophenyl ring. This distribution provides insights into the molecule's electronic transitions and potential reaction sites. rsc.org From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated.
Table 3: Key Quantum Chemical Descriptors from FMO Analysis
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations can explore the conformational landscape and predict reactivity over time.
The five-membered oxazolidinone ring is not planar and can adopt various puckered conformations. nih.gov The most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two atoms are on opposite sides of the plane formed by the other three). Conformational analysis involves systematically rotating key single bonds (dihedral angles) and calculating the energy of each resulting conformer to identify the most stable, low-energy shapes. For this compound, the bulky trifluorophenyl substituent at the C5 position will significantly influence the conformational preference of the ring to minimize steric hindrance. nih.gov
Computational methods are valuable for predicting which parts of a molecule are most likely to participate in a chemical reaction.
Reactive Sites: A Molecular Electrostatic Potential (MEP) map is a useful tool that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net Red regions indicate negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the N-H proton, identifying these as key reactive sites.
Transformation Pathways: Molecular dynamics simulations can model the behavior of the molecule in a solvent over time, helping to predict potential degradation or transformation pathways. nih.gov For oxazolidinones, a common transformation is the hydrolysis of the cyclic carbamate (B1207046) (oxazolidinone ring), particularly under acidic or basic conditions. mdpi.com Computational modeling can help elucidate the mechanism of this ring-opening reaction by identifying transition states and calculating the energy barriers associated with the pathway. acs.org
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the structural or property-based descriptors of a set of compounds with their physicochemical properties or biological activities, respectively. researchgate.netnih.gov For oxazolidinone systems, these models are instrumental in predicting the antibacterial efficacy of new derivatives and understanding the structural features that govern their chemical behavior.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These approaches calculate steric and electrostatic fields around the molecules in a dataset. nih.gov For this compound, the trifluorophenyl group is a major determinant of these fields. The highly electronegative fluorine atoms create a distinct electrostatic potential map, while the size and shape of the ring contribute to the steric field. These factors are correlated with the compound's ability to interact with its biological target.
Beyond 3D fields, other quantum chemical and physicochemical descriptors are also crucial. researchgate.net Lipophilicity (often expressed as ClogP or Log P) is a common descriptor in oxazolidinone QSAR models, indicating the compound's ability to cross bacterial membranes. nih.gov The trifluorophenyl moiety significantly increases the lipophilicity of the molecule. Quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charges, and total interaction energies, provide insight into the electronic aspects of reactivity and molecular stability. mdpi.com
| Descriptor Class | Specific Descriptor | Significance for this compound |
|---|---|---|
| 3D-QSAR Fields | Steric and Electrostatic Fields (CoMFA/CoMSIA) | The size of the trifluorophenyl ring defines the steric boundaries, while the electronegative fluorine atoms strongly influence the negative electrostatic potential, guiding interactions with the receptor. nih.govnih.gov |
| Physicochemical Properties | Lipophilicity (Log P / ClogP) | The presence of three fluorine atoms on the phenyl ring significantly increases lipophilicity, which is correlated with membrane permeability and target site accessibility. nih.gov |
| Electronic / Quantum Chemical | HOMO/LUMO Energies | Determine the electron-donating and accepting capabilities of the molecule, influencing its reactivity in biological charge-transfer interactions. |
| Atomic Charges (e.g., Mulliken) | Quantify the electron distribution, highlighting the polarized C=O bond of the oxazolidinone ring and the electronegative nature of the fluorine atoms as key sites for electrostatic interactions. | |
| Topological/Constitutional | Molecular Weight, Atom Counts | Basic descriptors used in model development to account for the overall size and composition of the molecule. researchgate.net |
Molecular docking and molecular dynamics simulations are pivotal computational techniques for investigating the chemical recognition mechanisms between a ligand, such as this compound, and its biomolecular target. researchgate.netnih.gov For oxazolidinone antibiotics, the primary target is the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). nih.govscirp.orgscirp.org These compounds inhibit protein synthesis by preventing the formation of the initiation complex. researchgate.net
Modeling studies reveal that the binding of oxazolidinones to the ribosome is governed by a precise set of non-covalent interactions. nih.govresearchgate.net The chemical structure of this compound contains several key features that dictate its binding orientation and affinity within the PTC.
The Oxazolidinone Core : The central ring system is crucial for anchoring the molecule in the binding pocket. The carbonyl oxygen and the heterocyclic nitrogen atom are capable of forming specific hydrogen bonds with universally conserved nucleotides of the 23S rRNA, such as U2585. nih.gov
The (S)-Configuration at C5 : The stereochemistry at the C5 position is essential for correct orientation. The (S)-enantiomer positions the aryl substituent in a manner that allows for favorable interactions, whereas the (R)-enantiomer is typically inactive. nih.govnih.gov
| Molecular Moiety | Potential Interaction Type | Interacting Ribosomal Component (Example Nucleotides) |
|---|---|---|
| Oxazolidinone Carbonyl Oxygen | Hydrogen Bond Acceptor | 23S rRNA (e.g., N3 of U2585) nih.gov |
| Oxazolidinone Ring | van der Waals / Hydrophobic | Nucleotides lining the core binding site (e.g., A2451, C2452) acs.org |
| Trifluorophenyl Ring | Hydrophobic & van der Waals | Hydrophobic pocket within the PTC |
| Fluorine Substituents | Dipole-Dipole, Halogen Bonds | Polar groups on nearby nucleotides or structured water molecules |
Chemical Reactivity and Transformations of 5 3,4,5 Trifluorophenyl Oxazolidin 2 One
Reactions Involving the Oxazolidinone Ring
The oxazolidinone ring is a versatile heterocyclic system that can participate in several types of chemical reactions. These include ring-opening, derivatization at the nitrogen atom, and, to a lesser extent, modifications at the carbon positions of the ring.
Ring-Opening Reactions and Subsequent Transformations
The oxazolidinone ring, being a cyclic carbamate (B1207046), is susceptible to cleavage under various conditions, leading to the formation of amino alcohol derivatives. This reactivity is fundamental to the use of oxazolidinones as chiral auxiliaries, where the auxiliary is cleaved after a stereoselective reaction.
Hydrolytic Cleavage: The ring can be opened by hydrolysis under either acidic or basic conditions. The stability of the ring towards hydrolysis is influenced by the substituents. For 5-aryl substituted oxazolidinones, the reaction conditions can be modulated to achieve either retention or inversion of configuration at the C-5 stereocenter. The general mechanism involves the nucleophilic attack of a hydroxide (B78521) ion or water on the carbonyl carbon, followed by the elimination of the amino alcohol.
Reductive Cleavage: Strong reducing agents can also effect the ring-opening of oxazolidinones. While specific data on the reductive cleavage of 5-(3,4,5-trifluorophenyl)oxazolidin-2-one is not prevalent, analogous reactions with other 5-substituted oxazolidin-2-ones suggest that reagents like lithium aluminum hydride (LiAlH₄) would reduce the carbamate to an amino alcohol. The trifluorophenyl group is generally stable to such reducing agents. The reaction with sodium borohydride (B1222165) (NaBH₄) is typically much slower and may require harsher conditions or additives. khanacademy.orgresearchgate.net
| Reaction Type | Reagents and Conditions | Product Type | Notes |
| Basic Hydrolysis | Aqueous NaOH or KOH, heat | 2-amino-1-(3,4,5-trifluorophenyl)ethanol | Proceeds via nucleophilic acyl substitution. |
| Acidic Hydrolysis | Aqueous HCl or H₂SO₄, heat | 2-amino-1-(3,4,5-trifluorophenyl)ethanol hydrochloride | The amino group is protonated in the final product. |
| Reductive Cleavage | 1. LiAlH₄ in THF; 2. Aqueous workup | 2-amino-1-(3,4,5-trifluorophenyl)ethanol | A powerful reducing agent is required. |
Derivatization at the Nitrogen Atom
The nitrogen atom of the oxazolidinone ring is a key site for functionalization, most commonly through acylation and alkylation reactions. These transformations are central to the application of oxazolidinones as chiral auxiliaries in asymmetric synthesis.
N-Acylation: The acylation of the nitrogen atom is a widely employed reaction. It typically proceeds by deprotonation of the N-H bond with a strong base, such as n-butyllithium (n-BuLi), at low temperatures, followed by the addition of an acylating agent like an acid chloride or anhydride. Milder conditions involving triethylamine (B128534) and pivaloyl chloride have also been developed, which are more suitable for large-scale preparations.
N-Alkylation: Alkylation at the nitrogen atom can be achieved under similar conditions to acylation, using an alkyl halide as the electrophile after deprotonation of the oxazolidinone. The reactivity of the alkylating agent and the reaction conditions can be tuned to prevent side reactions.
| Reaction Type | Reagents and Conditions | Product |
| N-Acylation | 1. n-BuLi, THF, -78 °C; 2. RCOCl | 3-acyl-5-(3,4,5-trifluorophenyl)oxazolidin-2-one |
| N-Acylation | Pivaloyl chloride, triethylamine, Toluene, 110 °C | 3-acyl-5-(3,4,5-trifluorophenyl)oxazolidin-2-one |
| N-Alkylation | 1. NaH, DMF; 2. R-X (X = Br, I) | 3-alkyl-5-(3,4,5-trifluorophenyl)oxazolidin-2-one |
Reactions Involving the Trifluorophenyl Moiety
The 3,4,5-trifluorophenyl group is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution Reactions
The presence of three strongly electron-withdrawing fluorine atoms significantly deactivates the aromatic ring towards electrophilic attack. The inductive effect (-I) of the fluorine atoms outweighs their weak resonance effect (+K), making electrophilic aromatic substitution reactions on this ring system challenging. libretexts.org
Nitration: Under forcing conditions, such as with a mixture of concentrated nitric acid and sulfuric acid, nitration may be possible. The directing effect of the fluorine atoms and the deactivating nature of the oxazolidinone moiety (if not protonated) would likely direct the incoming nitro group to the positions meta to the C-F bonds, which are the C-2 and C-6 positions of the phenyl ring. vanderbilt.edu
Halogenation: Similarly, electrophilic halogenation with reagents like Br₂ in the presence of a strong Lewis acid (e.g., FeBr₃) would be expected to be a slow reaction. The regiochemical outcome would also be directed to the 2- and 6-positions of the trifluorophenyl ring. researchgate.net
| Reaction Type | Reagents and Conditions | Predicted Major Product(s) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, heat | 5-(2-Nitro-3,4,5-trifluorophenyl)oxazolidin-2-one |
| Bromination | Br₂, FeBr₃ | 5-(2-Bromo-3,4,5-trifluorophenyl)oxazolidin-2-one |
Nucleophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring
The electron-deficient nature of the 3,4,5-trifluorophenyl ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org In these reactions, a nucleophile attacks the aromatic ring and displaces one of the fluorine atoms, which acts as a good leaving group.
The regioselectivity of the substitution is governed by the ability of the remaining fluorine atoms and the oxazolidinone substituent to stabilize the intermediate Meisenheimer complex. Attack at the C-4 position (para to the oxazolidinone substituent) is generally favored as the negative charge in the intermediate can be delocalized by the two fluorine atoms at the 3- and 5-positions. Substitution at the C-3 or C-5 positions is also possible. The reaction conditions and the nature of the nucleophile can influence the regiochemical outcome. nih.govyoutube.comyoutube.com
A wide variety of nucleophiles can be employed in SₙAr reactions with polyfluorinated aromatic compounds, including alkoxides, phenoxides, amines, and thiols. masterorganicchemistry.comnih.gov
| Nucleophile | Typical Conditions | Potential Product(s) |
| Sodium methoxide (B1231860) (NaOMe) | Methanol, heat | 5-(3,5-Difluoro-4-methoxyphenyl)oxazolidin-2-one |
| Ammonia (NH₃) | Aqueous or alcoholic solution, heat, pressure | 5-(3,5-Difluoro-4-aminophenyl)oxazolidin-2-one |
| Pyrrolidine | DMF or DMSO, heat | 5-(3,5-Difluoro-4-(pyrrolidin-1-yl)phenyl)oxazolidin-2-one |
Ortho-Substitution Reactivity and Stereochemical Implications
The substitution pattern of the 5-(3,4,5-Trifluorophenyl) group significantly influences its reactivity. The three fluorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards traditional electrophilic aromatic substitution. Conversely, the ring is activated for nucleophilic aromatic substitution, where a nucleophile can replace one of the fluorine atoms.
However, substitution at the ortho C-H positions (C2' and C6') of the phenyl ring can be achieved through a powerful strategy known as Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of the most acidic aromatic proton, which is the one ortho to a directing metalation group (DMG), by a strong organolithium base. wikipedia.orgbaranlab.org The heteroatoms within the oxazolidinone ring, particularly the ring oxygen and the carbonyl oxygen, can act as a DMG by coordinating to the lithium base, thereby directing deprotonation exclusively to the ortho position of the phenyl ring. wikipedia.org This forms an aryllithium intermediate which can then react with a variety of electrophiles to introduce a substituent at the ortho position with high regioselectivity. wikipedia.org While this strategy is well-established for groups like amides and methoxy (B1213986) groups, its application to a 5-phenyloxazolidinone system is mechanistically plausible for achieving ortho-functionalization. wikipedia.orgresearchgate.net
From a stereochemical perspective, the 5-substituted oxazolidin-2-one possesses a chiral center at the C5 position. The absolute configuration at this carbon is crucial as it can influence the stereochemical outcome of subsequent reactions. The synthesis of such chiral oxazolidinones can be achieved with high stereocontrol, for example, through transformations of chiral aziridines, where the stereochemistry at the C2 position of the aziridine (B145994) dictates the stereochemistry at the C5 position of the resulting oxazolidinone. bioorg.org This built-in stereochemistry is fundamental to the use of oxazolidinone derivatives as chiral auxiliaries in asymmetric synthesis. nih.gov
Cycloaddition Reactions of Oxazolidinone Derivatives
Oxazolidinone derivatives are highly renowned for their role in cycloaddition reactions, most notably as chiral auxiliaries in asymmetric Diels-Alder reactions. acs.orgrsc.org In this context, the reactivity is not on the 5-phenyl substituent but on an unsaturated group, such as an acrylate (B77674) or crotonate, attached to the nitrogen atom of the oxazolidinone ring. These N-enoyl oxazolidinone derivatives function as powerful and highly diastereoselective dienophiles. acs.orgresearchgate.net
The reaction, often promoted by a Lewis acid like a dialkylaluminum chloride, proceeds with exceptional reactivity and high endo/exo selectivity. researchgate.net The chiral environment provided by the oxazolidinone auxiliary, typically bearing a substituent at the C4 position (e.g., benzyl (B1604629) or isopropyl), effectively shields one face of the dienophile. researchgate.netnih.gov This forces the approaching diene to attack from the less hindered face, resulting in a cycloadduct with a high degree of stereocontrol. rsc.org A series of novel oxazolidinone antibiotics have been synthesized using nitroso Diels-Alder reactions. nih.gov
For the title compound, this compound, to participate directly in a cycloaddition reaction, it would first need to be functionalized at the nitrogen atom with a suitable dienophilic or dipolarophilic group. The trifluorophenyl ring itself is not typically reactive as a diene or dienophile in standard cycloadditions.
Table 1: Representative Asymmetric Diels-Alder Reactions using N-Acryloyl Oxazolidinone Auxiliaries This table illustrates the principle of oxazolidinone-directed cycloadditions with data for analogous systems.
| Diene | N-Acryloyl Oxazolidinone | Lewis Acid | Product Ratio (endo:exo) | Diastereomeric Excess |
|---|---|---|---|---|
| Cyclopentadiene | (S)-N-Acryloyl-4-benzyl-2-oxazolidinone | Et₂AlCl | >99:1 | >98% |
| Isoprene | (S)-N-Crotonoyl-4-benzyl-2-oxazolidinone | Et₂AlCl | 96:4 | >98% |
Data synthesized from principles described in cited literature. researchgate.netnih.gov
Hydrogenation and Reduction Reactions of the Compound
The hydrogenation and reduction of this compound can occur at two distinct sites: the trifluorophenyl ring and the oxazolidinone ring.
Hydrogenation of the Trifluorophenyl Ring: The aromatic trifluorophenyl group can undergo catalytic hydrogenation. This process can lead to two outcomes: saturation of the aromatic ring to a trifluorocyclohexyl group, or hydrodefluorination (HDF), where C-F bonds are cleaved and replaced with C-H bonds, followed by hydrogenation. Studies on fluorobenzene (B45895) show that rhodium-based catalysts (e.g., Rh/Al₂O₃) are effective for both hydrodefluorination and hydrogenation under mild aqueous conditions, ultimately yielding cyclohexane. nih.govresearchgate.net Similarly, the catalytic hydrogenation of hexafluorobenzene (B1203771) to achieve a cis-selective product has been reported. researchgate.net It is therefore expected that under appropriate catalytic conditions, the 3,4,5-trifluorophenyl moiety can be fully saturated and defluorinated.
Reduction of the Oxazolidinone Ring: The oxazolidinone ring contains a carbamate functional group, which is an ester-amide hybrid. This ring is generally stable to catalytic hydrogenation conditions that reduce aromatic rings. tcichemicals.com However, it can be cleaved by strong hydride reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.com LiAlH₄ is known to reduce both esters and amides. masterorganicchemistry.comresearchgate.net The reduction of a 5-substituted oxazolidinone with LiAlH₄ would cleave the carbamate, likely opening the ring to form an amino alcohol. For instance, the ester portion (C2-O1 bond) could be reduced to furnish a diol, or the amide portion (C2-N3 bond) could be reduced to an amine, with ring opening being the typical outcome. researchgate.netnih.gov In contrast, milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce the carbamate group. libretexts.org
Another related reaction is the asymmetric hydrogenation of 2-oxazolones (the unsaturated analogs containing a double bond in the ring) to furnish chiral 2-oxazolidinones. This reaction is effectively catalyzed by ruthenium(II)-NHC complexes and provides a modern route to optically active oxazolidinone derivatives. nih.govrsc.org A metal-free hydrogenation of 2-oxazolones using B(C₆F₅)₃ as a catalyst has also been developed. rsc.org
Oxidation Reactions
The this compound core is generally robust towards oxidation. In metabolic studies of the oxazolidinone antibiotic linezolid, the oxazolidinone ring itself was found to be stable and did not undergo oxidation by a range of human cytochrome P-450 enzymes. nih.gov This suggests a general resistance of the heterocyclic core to oxidative degradation.
A relevant oxidative transformation in heterocyclic chemistry is the Baeyer-Villiger oxidation, which converts a ketone into an ester or a cyclic ketone into a lactone using peroxyacids. wikipedia.orgorganic-chemistry.org The carbonyl group in the oxazolidinone is part of a carbamate, not a simple ketone, making it an unsuitable substrate for a classic Baeyer-Villiger reaction. wiley-vch.deyoutube.com However, oxidative rearrangements that bear resemblance to the Baeyer-Villiger mechanism can be involved in the synthesis of oxazolidinones. For example, a rare Baeyer-Villiger oxidation of an α,β-unsaturated γ-lactam has been proposed as a key step in a one-pot oxidative rearrangement that yields a highly functionalized 2-oxazolidinone. nih.gov This type of reaction demonstrates that while the final oxazolidinone ring is stable, oxidative processes can be instrumental in constructing the ring system from suitable precursors.
Condensation and Rearrangement Reactions
Condensation Reactions: The most common site for condensation reactions on the this compound molecule is the nitrogen atom. The N-H proton is acidic and can be removed by a base to generate an anion. This nucleophilic nitrogen can then react with various electrophiles in condensation reactions. This N-acylation is the foundational step for using oxazolidinones as chiral auxiliaries in a multitude of asymmetric reactions, including aldol (B89426) additions and cycloadditions. chempedia.info
Condensation reactions can also occur with related isomers like 2-substituted 2-oxazolin-5-ones. These compounds can undergo Aldol-type condensation at the C4 position with aromatic aldehydes, which can lead to the formation of 3-N-acylaminocoumarins through a subsequent intramolecular ring cleavage and expansion. asianpubs.org
Rearrangement Reactions: Rearrangement reactions are more commonly associated with the synthesis of the oxazolidinone ring rather than transformations of the pre-formed heterocycle. A notable example is the Curtius rearrangement, which is a key step in a reported synthesis of 4,5-disubstituted oxazolidin-2-ones. The process involves the rearrangement of an acyl azide (B81097) to an isocyanate, which is then trapped intramolecularly by a hydroxyl group to form the cyclic carbamate of the oxazolidinone ring. nih.gov
Another powerful method involves the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams into 2-oxazolidinones using a peracid like mCPBA. nih.gov This process is proposed to proceed through a cascade involving Baeyer-Villiger oxidation and an epoxide rearrangement via a 1,2-migration of a carbamate oxygen. nih.gov
Mechanistic Studies of Oxazolidinone Formation and Reactivity
Elucidation of Reaction Pathways and Intermediates
The synthesis of the 5-substituted oxazolidin-2-one core can be achieved through several distinct reaction pathways, each involving unique intermediates. The choice of pathway is often dictated by the availability of starting materials and the desired stereochemical outcome.
One of the most common strategies involves the cyclization of β-amino alcohols with carbonylating agents like phosgene (B1210022) or its safer equivalents. beilstein-journals.org Another prevalent method is the cycloaddition of epoxides with isocyanates. beilstein-journals.org More contemporary methods include the palladium-catalyzed intramolecular aminohydroxylation of alkenyl carbamates, which is believed to proceed via an SN2 type attack of water on a high-valent palladium intermediate. organic-chemistry.org
A versatile pathway starts from chiral aziridines. The reaction of an enantiomerically pure aziridine-2-carboxylic acid ester with methyl chloroformate, for instance, proceeds through a regioselective aziridine (B145994) ring-opening. bioorg.org Careful monitoring of this reaction has allowed for the isolation and characterization of an acyclic N-chlorocarboxylate intermediate, providing direct evidence for a two-step mechanism. bioorg.org This pathway involves the initial acylation of the aziridine nitrogen, forming an activated aziridinium (B1262131) species that is subsequently attacked by a nucleophile, leading to ring opening and eventual intramolecular cyclization to the oxazolidinone. bioorg.org
The Curtius rearrangement offers another route. This pathway begins with an acyl azide (B81097) intermediate, which, upon thermal decomposition, rearranges to an isocyanate. This isocyanate is then trapped intramolecularly by a vicinal hydroxyl group to form the oxazolidinone ring. nih.gov
Theoretical studies using Density Functional Theory (DFT) on the reaction of epoxides with chlorosulfonyl isocyanate (CSI) have elucidated an asynchronous concerted pathway. nih.gov This mechanism does not involve discrete, stable intermediates but rather a continuous transformation where the epoxide ring opens as the new C-N and C-O bonds form, albeit at different rates. nih.gov
A summary of common synthetic pathways is presented below.
| Reaction Pathway | Key Precursors | Identified or Proposed Intermediates | Reference |
|---|---|---|---|
| Cyclization from Aziridines | 2-Substituted Aziridine + Chloroformate | Activated Aziridinium Ion, Acyclic N-Chlorocarboxylate | bioorg.org |
| Curtius Rearrangement | β-Hydroxy Carboxylic Acid Derivative | Acyl Azide, Isocyanate | nih.gov |
| Cycloaddition | Epoxide + Isocyanate/CSI | (Proceeds via concerted transition state) | beilstein-journals.orgnih.gov |
| Palladium-Catalyzed Aminohydroxylation | Alkenyl Carbamate (B1207046) | High-Valent Palladium Complex | organic-chemistry.org |
| Multicomponent Synthesis | Primary Amine + Dibromoethane + Carbonate | Secondary Amine, Carbamate, or Carbonate Intermediate | researchgate.net |
Kinetic Studies of Oxazolidinone Synthesis and Transformation Reactions
Kinetic studies provide quantitative insight into reaction rates, influencing factors, and the validation of proposed mechanisms. A significant area of kinetic investigation in oxazolidinone chemistry is kinetic resolution, a technique used to separate enantiomers of a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. acs.orgnih.gov
The kinetic resolution of racemic 2-oxazolidinones has been successfully achieved through catalytic, enantioselective N-acylation. acs.orgnih.gov In this process, a chiral catalyst preferentially acylates one enantiomer of the oxazolidinone at a much faster rate than the other. For example, using chiral imidazoline-based catalysts, racemic 4-phenyl-2-oxazolidinone can be acylated with high selectivity, allowing for the separation of the fast-reacting acylated enantiomer from the slow-reacting unacylated enantiomer. acs.org The efficiency of such a resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (k_fast / k_slow).
Similarly, the synthesis of chiral 1,3-oxazolidine derivatives through multi-component reactions can proceed via a kinetic resolution of racemic epoxides. nih.gov In such reactions, a chiral catalyst complexes preferentially with one enantiomer of the epoxide, leading to the formation of the corresponding oxazolidinone product with high optical purity. The observation that these reactions often yield around 50% of the product is indicative of a kinetic resolution process, where only one of the epoxide's enantiomers is consumed. nih.gov
While these studies provide a general understanding of the kinetics, specific rate constants and kinetic data for the synthesis or transformation of 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one are not detailed in the surveyed literature.
Transition State Analysis in Catalyzed and Uncatalyzed Reactions
Transition state analysis, often performed using computational chemistry, is crucial for understanding reaction barriers, regioselectivity, and stereoselectivity. For oxazolidinone synthesis, theoretical studies have provided detailed pictures of the highest energy points along the reaction coordinate.
DFT calculations on the cycloaddition of an epoxide with chlorosulfonyl isocyanate (CSI) to form an oxazolidinone have shown that the reaction proceeds through an asynchronous concerted transition state. nih.gov Two possible transition states were analyzed, corresponding to the nucleophilic attack of the isocyanate nitrogen onto either the more substituted (C2) or less substituted (C1) carbon of the epoxide. The calculations revealed a significant energetic preference for the attack at the C2 carbon, explaining the observed regioselectivity of the reaction. nih.gov
Further computational studies on the organocatalytic cascade reaction of sulfur ylides and nitro-olefins to form oxazolidinones have identified the initial addition step as being rate- and stereoselectivity-determining. acs.org The analysis of the transition state energies for the formation of cis and trans isomers, with and without a thiourea (B124793) co-catalyst, correctly predicted the experimentally observed diastereomeric ratio. The calculations demonstrated that hydrogen bonding between the thiourea catalyst and the nitro group stabilizes the transition state leading to the trans product. acs.org
In palladium-catalyzed reactions involving oxazolidinone-derived ynamides, computational analysis has been used to rationalize the reaction dynamics. acs.org The calculations mapped the free energy profile, identifying key transition states for steps such as oxidative addition and syn-carbopalladation, and explaining the observed regioselectivity through the relative stability of different transition state isomers. acs.org
| Reaction Type | Computational Method | Key Findings on Transition State | Reference |
|---|---|---|---|
| Epoxide + CSI Cycloaddition | DFT (M06-2X) | Asynchronous concerted transition state; attack at the more substituted carbon is energetically favored. | nih.gov |
| Organocatalytic Cascade (Sulfur Ylide + Nitro-olefin) | DFT (M06-2X) | The initial addition is the rate- and stereoselectivity-determining step; catalyst stabilizes the transition state for the major diastereomer. | acs.org |
| Palladium-Catalyzed Dialkenylation | DFT (M06L/BP86) | Identified low-energy transition states for oxidative addition and syn-carbopalladation, explaining reaction feasibility and dynamics. | acs.org |
Isotope Labeling Studies for Mechanism Validation
Isotope labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. creative-proteomics.comwikipedia.org By replacing an atom (e.g., ¹²C, ¹H, ¹⁶O) with one of its heavier isotopes (e.g., ¹³C, ²H/D, ¹⁸O), its position can be tracked in the products and intermediates using techniques like mass spectrometry or NMR spectroscopy.
Despite its utility, specific studies employing isotope labeling to validate the formation mechanism of this compound or closely related 5-aryloxazolidinones were not identified in the reviewed literature. However, one study on the H/D exchange of amino acids proposed an oxazolidinone intermediate as part of the mechanism, illustrating a context where labeling could be relevant to this heterocyclic system. mdpi.com
For a typical oxazolidinone synthesis, such as the reaction of a β-amino alcohol with a carbonyl source, isotope labeling could be used to confirm the origin of the atoms in the final ring. For example:
Using an ¹⁸O-labeled β-amino alcohol would determine if the hydroxyl oxygen is retained in the oxazolidinone ring or is lost during the reaction.
Employing a ¹³C-labeled carbonyl source (e.g., ¹³C-phosgene) would confirm that the C2 carbonyl carbon of the oxazolidinone originates from this reagent.
Such experiments would provide unambiguous evidence to support or refute proposed reaction pathways and the involvement of specific intermediates.
Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Systems
5-Substituted oxazolidin-2-ones are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The oxazolidinone ring can be opened or transformed to generate new ring systems. For instance, 5-aryloxazolidin-2-ones can be converted to other important heterocyclic structures such as substituted thiazolidin-4-ones.
The 3,4,5-trifluorophenyl substituent in 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one is a strong electron-withdrawing group. This electronic feature can influence the reactivity of the oxazolidinone ring, potentially facilitating nucleophilic attack at the carbonyl carbon or other positions, thereby serving as a reactive handle for further synthetic transformations. While direct examples are not prevalent, the general reactivity of 5-aryloxazolidin-2-ones suggests that the trifluorophenyl derivative could be a valuable intermediate in the synthesis of novel fluorinated heterocyclic compounds.
| Precursor | Reagents and Conditions | Product Heterocycle (Example) | Reference(s) |
| 5-Aryloxazolidin-2-one | Thioglycolic acid, ZnCl2 | 2,5-Disubstituted-thiazolidin-4-one | sciencemadness.org |
| N-Allylcarbamates | Hypervalent iodine | Substituted oxazolidinones | nih.gov |
| Aziridines | Carbon dioxide | Oxazolidinones | researchgate.net |
This table presents examples of transformations of related oxazolidinone precursors to other heterocyclic systems.
Application in the Construction of Chiral Scaffolds
Chiral oxazolidin-2-ones are renowned for their application as chiral auxiliaries in asymmetric synthesis, a concept pioneered by David A. Evans. nbinno.com These auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. 5-Aryl-oxazolidin-2-ones, due to the steric bulk of the aryl group, can provide excellent stereocontrol in a variety of transformations, including aldol (B89426) additions, alkylations, and Diels-Alder reactions.
In the context of this compound, the trifluorophenyl group would be expected to play a significant role in directing the stereochemistry of reactions at an N-acyl substituent. The fluorine atoms can also engage in specific non-covalent interactions, potentially enhancing the rigidity of the transition state and leading to high levels of diastereoselectivity. Although specific studies on the 3,4,5-trifluorophenyl derivative as a chiral auxiliary are not widely reported, the principles established for other 5-aryl-oxazolidinones are directly applicable.
Table of Asymmetric Reactions Utilizing Oxazolidinone Auxiliaries:
| Reaction Type | Substrate | Reagents | Diastereomeric Ratio (d.r.) | Reference(s) |
| Asymmetric Aldol Reaction | N-Acyl oxazolidinone | Aldehyde, Lewis acid | >99:1 | nih.gov |
| Asymmetric Alkylation | N-Acyl oxazolidinone | Alkyl halide, Base | >98:2 | researchgate.net |
| Asymmetric 1,4-Conjugate Addition | N-Enoyl oxazolidinone | Organocuprate | >97:3 | researchgate.net |
This table provides representative data for the high stereoselectivity achieved using 5-substituted oxazolidinone chiral auxiliaries.
Integration into Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While the direct participation of this compound in a multi-component reaction is not well-documented, the oxazolidinone scaffold itself can be synthesized via MCRs. For example, the reaction of amines, carbon dioxide, and epoxides can lead to the formation of N-substituted oxazolidin-2-ones. nih.govresearchgate.net
Furthermore, the functional groups present in this compound, namely the secondary amine and the potential for derivatization at the carbonyl group, suggest its potential as a component in MCRs. The trifluorophenyl ring could also influence the reactivity and selectivity of such reactions. The development of novel MCRs involving this and related oxazolidinones remains an area of interest for the efficient synthesis of complex molecular architectures.
Utility in Polymer Chemistry as a Monomer Unit for Polyoxazolidinones
Polyoxazolidinones (POx) are a class of polymers that contain the oxazolidinone ring in their backbone. These materials are known for their high thermal stability and mechanical strength, making them attractive for various applications. The synthesis of POx can be achieved through the polymerization of monomers containing the oxazolidinone moiety.
While there are no specific reports on the use of this compound as a monomer, related oxazolidinone-containing monomers have been successfully polymerized. For instance, the ring-opening metathesis polymerization (ROMP) of oxazolidinone-fused cyclooctenes has been shown to produce high molar mass polyoxazolidinones. nih.gov Additionally, polyurethanes containing oxazolidinone rings in their structure have been synthesized. researchgate.net
The incorporation of a 3,4,5-trifluorophenyl group into the polymer backbone via a monomer like this compound could impart unique properties to the resulting polyoxazolidinone. The fluorine atoms could enhance the polymer's thermal stability, chemical resistance, and modify its surface properties, such as hydrophobicity.
Advanced Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is a cornerstone of analytical chemistry, indispensable for separating a mixture into its individual components. For a compound like 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one, various chromatographic methods are utilized to determine its purity, identify impurities, and monitor reaction progress. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile synthetic compounds like oxazolidinones. nih.govnih.gov It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. daicelpharmastandards.comnih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed.
In RP-HPLC, a non-polar stationary phase, commonly a C18 (octadecylsilane) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the fluorinated phenyl group, the compound possesses significant hydrophobicity, leading to strong retention on a C18 column. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, may be employed to ensure the efficient elution of the main compound and any impurities with different polarities. Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector, typically monitoring at a wavelength where the aromatic ring exhibits strong absorbance, such as around 254 nm. researchgate.netdovepress.com
Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Oxazolidinone Analysis
| Parameter | Condition/Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Linearity (r²) | > 0.999 |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL |
Note: The parameters in this table are illustrative and based on common methods for related oxazolidinones; optimization is required for this compound.
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. The applicability of GC for this compound depends on its thermal stability and volatility. Given its molecular weight and polar functional groups (oxazolidinone ring), the compound may require high temperatures to vaporize, which could risk thermal degradation.
If the compound is sufficiently stable, a high-temperature capillary column with a non-polar or mid-polarity stationary phase (e.g., polysiloxane-based) would be used. researchgate.net The sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through the column. Separation occurs based on the compound's boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds. However, for fluorinated compounds, an Electron Capture Detector (ECD) could offer higher sensitivity. epa.gov If direct analysis is challenging, derivatization to a more volatile and thermally stable analogue might be necessary.
Table 2: Typical Gas Chromatography System Parameters
| Parameter | Condition/Value |
|---|---|
| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C |
Note: These parameters are general and require empirical validation for the specific analyte.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for preliminary purity checks, reaction monitoring, and determining optimal solvent systems for column chromatography. orientjchem.orgnih.gov For this compound, TLC would be performed on a plate coated with a stationary phase, typically silica (B1680970) gel. orientjchem.orgresearchgate.net
A small spot of the sample dissolved in a suitable solvent is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase (eluent). The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. orientjchem.org The position of the compound is visualized, often under UV light at 254 nm, where the trifluorophenyl group will allow the spot to be seen on a fluorescent indicator plate. nih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compound in that specific solvent system.
Table 3: Example TLC Analysis for an Oxazolidinone Derivative
| Mobile Phase (Solvent System) | Observed Rf Value |
|---|---|
| Hexane : Ethyl Acetate (3:1) | 0.25 |
| Hexane : Ethyl Acetate (1:1) | 0.50 |
| Dichloromethane : Methanol (95:5) | 0.65 |
Note: Rf values are specific to the compound and the exact TLC conditions used.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS), providing a powerful tool for comprehensive analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing pharmaceutical compounds like this compound. nih.govmdpi.com After separation via HPLC, the eluent is directed into the mass spectrometer. An ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), generates charged molecules from the analyte, which are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and its fragments, enabling definitive identification of the main component and characterization of unknown impurities. chromatographyonline.comorientjchem.org The high sensitivity and selectivity of LC-MS make it ideal for detecting trace-level impurities. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle but is used for volatile compounds. If this compound is amenable to GC, GC-MS can provide detailed structural information. The mass spectrometer typically uses Electron Ionization (EI), which generates a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries. jeol.comnih.gov
Table 4: Illustrative LC-MS/MS Parameters for Analysis of a Fluorinated Oxazolidinone
| Parameter | Setting/Value |
|---|---|
| Chromatography | UPLC/HPLC (Reversed-Phase C18) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Parent Ion (m/z) | [M+H]⁺ |
| Fragment Ions (m/z) | Specific product ions for structural confirmation |
Note: Specific m/z values must be determined experimentally for the target compound.
Electrochemical Characterization in Chemical Research
Electrochemical methods, such as voltammetry, can provide valuable insights into the redox properties of this compound. These techniques investigate the compound's behavior at an electrode surface as a function of applied potential. mdpi.com
Cyclic Voltammetry (CV) is a common technique used to study the oxidation and reduction processes of a molecule. By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of the compound. This information is valuable for understanding its electronic structure, potential metabolic pathways involving electron transfer, and its stability under oxidative or reductive conditions. The presence of the electron-withdrawing trifluorophenyl group is expected to influence the oxidation potential of the molecule. researchgate.net
Differential Pulse Voltammetry (DPV) is another technique that offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis at low concentrations. By applying potential pulses, DPV minimizes background currents and enhances the signal from the redox reaction, allowing for the development of sensitive analytical methods for the compound in various matrices. researchgate.net
Table 5: Key Parameters from Electrochemical Analysis
| Parameter | Description |
|---|---|
| Oxidation Potential (Epa) | The potential at which the compound is oxidized. |
| Reduction Potential (Epc) | The potential at which the compound is reduced. |
| Working Electrode | Typically Glassy Carbon (GCE), Boron-Doped Diamond (BDD), or Carbon Paste Electrode (CPE). |
| Supporting Electrolyte | A solution containing an inert salt (e.g., Britton-Robinson buffer, phosphate (B84403) buffer) to ensure conductivity. |
| Scan Rate | The rate at which the potential is swept (e.g., 100 mV/s in CV). |
Note: The electrochemical behavior is highly dependent on the solvent, pH, and electrode material.
Future Research Directions and Methodological Advancements
Development of Novel and Efficient Synthetic Protocols
The synthesis of oxazolidinones, a critical class of heterocyclic compounds, is continuously evolving. nih.gov Future research for preparing 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic strategies compared to traditional multi-step methods.
Key areas of development include:
Catalytic Carbon Dioxide (CO₂) Incorporation: Silver-catalyzed reactions that incorporate CO₂ into propargylic amines represent a mild and efficient way to form the oxazolidinone ring. organic-chemistry.org Applying this to a precursor of this compound could significantly improve the green credentials of the synthesis.
Metal-Free Catalytic Oxyamination: The use of organoiodine(I/III) chemistry enables the metal-free, enantioselective intermolecular oxyamination of alkenes. organic-chemistry.org This approach could provide a direct route to chiral oxazolidinones, which is crucial as the biological activity of these compounds is often dependent on their stereochemistry. nih.gov
Intramolecular Hydroamidation: Phosphazene base-catalyzed intramolecular hydroamidation of amide alkenes offers a versatile method for synthesizing cyclic amides, including oxazolidinones, with good functional group tolerance. organic-chemistry.org
These modern protocols offer significant advantages over classical methods, which often involve harsh reagents and cryogenic conditions. derpharmachemica.com
Table 1: Comparison of a Plausible Traditional vs. Novel Synthetic Protocol
| Feature | Traditional Protocol (Illustrative) | Novel Protocol (Proposed) |
|---|---|---|
| Key Transformation | Cyclization of an amino alcohol with phosgene (B1210022) or a derivative. | Silver-catalyzed carboxylation of a corresponding propargylic amine with CO₂. organic-chemistry.org |
| Reagents | Often involves toxic reagents like phosgene or chloroformates. | Utilizes CO₂, a renewable and non-toxic C1 source. organic-chemistry.org |
| Reaction Conditions | Can require harsh conditions and multiple protection/deprotection steps. | Typically proceeds under mild reaction conditions. organic-chemistry.org |
| Atom Economy | Lower, due to the formation of stoichiometric byproducts. | Higher, as CO₂ is fully incorporated into the product. |
| Environmental Impact | Higher, due to hazardous reagents and waste. | Lower, aligning with the principles of green chemistry. |
Advancements in Spectroscopic Characterization for Complex Oxazolidinone Derivatives
The structural elucidation of this compound and its future, more complex analogues, requires sophisticated analytical techniques. While standard methods like NMR (¹H, ¹³C), FT-IR, and mass spectrometry are foundational, advancements in spectroscopy will provide deeper insights. researchgate.netnih.gov
2D-NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, will be indispensable for unambiguously assigning the complex proton and carbon signals, especially in derivatives with multiple chiral centers or intricate substitution patterns.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE NMR spectra are crucial for determining the relative stereochemistry of substituents on the oxazolidinone ring, for instance, in assigning syn and anti-isomers. eurjchem.comresearchgate.net
Solid-State NMR (ssNMR): For studying the compound in its solid form, ssNMR can provide valuable information about polymorphism, crystal packing, and intermolecular interactions, which are critical for understanding the material's physical properties.
Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) are powerful tools for determining the absolute configuration of chiral molecules, a critical aspect of many biologically active oxazolidinones.
Table 3: Spectroscopic Techniques for Characterization of Oxazolidinone Derivatives
| Technique | Application | Information Obtained |
|---|---|---|
| ¹H and ¹³C NMR | Primary structural elucidation. researchgate.net | Chemical environment of hydrogen and carbon atoms, connectivity. |
| 2D-NMR (COSY, HSQC) | Unambiguous signal assignment. | Correlation between protons, and between protons and their attached carbons. |
| NOE Spectroscopy | Determination of stereochemistry. researchgate.net | Spatial proximity of atoms, confirming relative configuration of substituents. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. researchgate.net | Confirms molecular formula and provides clues about the structure. |
| FT-IR Spectroscopy | Identification of functional groups. researchgate.net | Presence of key bonds like C=O (carbonyl) and C-F. |
| Single-Crystal X-ray Diffraction | Definitive 3D structure determination. researchgate.net | Precise bond lengths, bond angles, and absolute configuration in the solid state. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling data-driven approaches to reaction design and optimization. preprints.org These tools can significantly accelerate the development of synthetic routes for this compound and its derivatives.
Reaction Outcome Prediction: ML models, particularly neural networks, can be trained on large datasets of chemical reactions to predict the likely outcome of a planned synthesis, including yield and potential byproducts. rjptonline.org This allows chemists to prioritize more promising synthetic routes in silico. bioengineer.org
Condition Optimization: Active learning algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield. duke.edu This approach can find suitable conditions with significantly fewer experiments than traditional trial-and-error methods. duke.edu
Retrosynthesis Planning: AI-powered tools can suggest novel and efficient retrosynthetic pathways for a target molecule, potentially uncovering routes that a human chemist might overlook. preprints.org
Table 4: Applications of AI/ML in the Synthesis of Oxazolidinones
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Global Models | Trained on large, diverse reaction databases to suggest general conditions for a given transformation. beilstein-journals.org | Provides a good starting point for a new synthesis, reducing initial experimentation. |
| Local Models (e.g., Bayesian Optimization) | Fine-tunes specific parameters for a given reaction family to improve yield and selectivity. beilstein-journals.org | Rapidly optimizes a known reaction with minimal experimental runs. duke.edu |
| Forward Reaction Prediction | Predicts the product(s) of a reaction given the reactants and conditions. beilstein-journals.org | Validates the feasibility of steps in a proposed synthetic pathway. |
| Automated Retrosynthesis | AI algorithms propose synthetic routes by working backward from the target molecule. preprints.org | Accelerates the discovery of efficient and novel synthetic strategies. |
Computational Design of Oxazolidinone Frameworks with Tailored Chemical Properties
Computational chemistry provides powerful tools for designing new molecules with desired properties before they are synthesized in the lab. rsc.org This in silico approach can guide the development of new derivatives of this compound with, for example, enhanced biological activity or specific physicochemical characteristics.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of oxazolidinone analogues to understand the relationship between their 3D structure and biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov
Molecular Docking: This technique simulates the interaction of a molecule with a biological target, such as a protein or enzyme. mdpi.com It can be used to predict the binding affinity and mode of interaction of oxazolidinone derivatives, helping to rationalize their biological activity and design improved versions. nih.gov
Density Functional Theory (DFT): DFT calculations can predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. nih.gov This information can help in understanding the molecule's behavior and in designing derivatives with specific electronic properties.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. mdpi.com This is crucial in early-stage drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles. mdpi.com
Table 5: Computational Approaches for Designing Novel Oxazolidinones
| Computational Method | Purpose | Key Insights |
|---|---|---|
| 3D-QSAR | Predict biological activity based on 3D molecular fields (steric, electrostatic). nih.gov | Identifies key structural features required for high activity. |
| Molecular Docking | Predict binding affinity and orientation of a molecule to a biological target. mdpi.com | Elucidates the mechanism of action and guides structure-based design. |
| Density Functional Theory (DFT) | Calculate electronic structure and molecular properties. nih.gov | Provides information on reactivity, stability, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of a molecule and its interactions over time. nih.gov | Reveals the stability of ligand-protein complexes and conformational changes. |
| ADMET Profiling | Predict pharmacokinetic and toxicity properties. mdpi.com | Assesses the drug-likeness of a compound early in the design process. |
Q & A
Q. How to resolve discrepancies in reported catalytic efficiencies for fluorinated oxazolidinone synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
